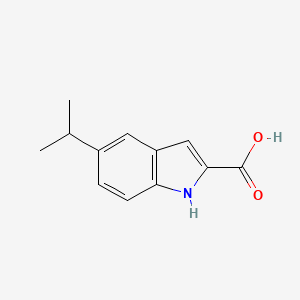

5-isopropyl-1H-indole-2-carboxylic acid

CAS No.: 383132-39-6

Cat. No.: VC2014208

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383132-39-6 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 5-propan-2-yl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |

| Standard InChI Key | FUOMWKBVELXWCU-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

Introduction

Chemical Properties and Identification

Structural Identification

5-isopropyl-1H-indole-2-carboxylic acid is characterized by its indole scaffold with specific substituents. It has a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The compound is registered with CAS number 383132-39-6 . According to chemical databases, this compound is also known by several synonyms including 5-propan-2-yl-1H-indole-2-carboxylic acid and 1H-Indole-2-carboxylic acid, 5-(1-methylethyl)- .

Chemical Descriptors

The compound features several important chemical identifiers that facilitate its cataloging and reference in chemical databases:

IUPAC Name: 5-propan-2-yl-1H-indole-2-carboxylic acid

InChI: InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15)

InChIKey: FUOMWKBVELXWCU-UHFFFAOYSA-N

SMILES Notation: CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O

The structural configuration of this compound contributes significantly to its chemical behavior and reactivity patterns. The indole nucleus provides a platform for various chemical transformations, while the carboxylic acid group offers potential for functionalization.

Physical and Chemical Characteristics

The physical properties of 5-isopropyl-1H-indole-2-carboxylic acid influence its handling, storage, and application in research settings. The compound exists as a solid at room temperature and requires appropriate solvents for dissolution in laboratory applications.

Stability Considerations

Storage recommendations indicate that 5-isopropyl-1H-indole-2-carboxylic acid should be maintained at 2-8°C to preserve its integrity . For research applications, it is advised to prepare separate packages of solutions to avoid degradation through repeated freezing and thawing cycles. When stored at -80°C, solutions maintain optimal stability for up to 6 months, while storage at -20°C limits stability to approximately 1 month .

Preparation and Formulation

Stock Solution Preparation

For research applications, precise preparation of stock solutions is essential. The following table outlines recommended volumes for preparing solutions of varying concentrations:

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.9203 mL | 24.6015 mL | 49.2029 mL |

| 5 mM | 0.9841 mL | 4.9203 mL | 9.8406 mL |

| 10 mM | 0.492 mL | 2.4601 mL | 4.9203 mL |

Table 1: Stock Solution Preparation Volumes for 5-Isopropyl-1H-Indole-2-Carboxylic Acid

Biological Activity and Research Applications

| Supplier | Country |

|---|---|

| Aagile Labs Division of Tyger Scientific | United States |

| Hansa Fine Chemicals GmbH | Germany |

| ACB Blocks Ltd. | Russia |

| Bio-Farma | United Kingdom |

| APAC Pharmaceutical, LLC | United States |

| Fulcrum Scientific Ltd. | United Kingdom |

Table 2: Global Suppliers of 5-Isopropyl-1H-Indole-2-Carboxylic Acid

Product Specifications

Commercial products typically include specifications such as:

-

Purity: Often provided with >95% or >98% purity for research applications

-

Format: Available in various weights, typically from 1 mg to larger quantities

-

Catalog Information: Supplied with specific catalog numbers (e.g., GF21194 from some suppliers)

-

Regulatory Information: Clear labeling indicating research-only status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume